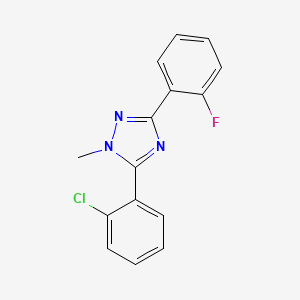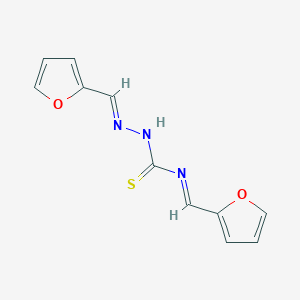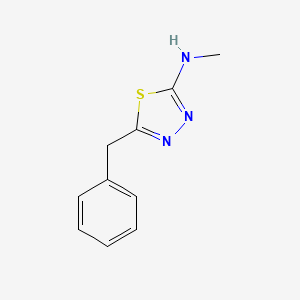
N1,N1-Bis(furan-2-ylmethyl)decanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Bis(furan-2-ylmethyl)decanediamide is a chemical compound characterized by the presence of two furan-2-ylmethyl groups attached to a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(furan-2-ylmethyl)decanediamide typically involves the reaction of decanediamide with furan-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(furan-2-ylmethyl)decanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethyl alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethyl alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
N1,N1-Bis(furan-2-ylmethyl)decanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N1,N1-Bis(furan-2-ylmethyl)decanediamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but with an oxalamide backbone instead of decanediamide.
N,N’-Difurfuryloxamide: Another compound with furan-2-ylmethyl groups but different backbone structure.
Uniqueness
N1,N1-Bis(furan-2-ylmethyl)decanediamide is unique due to its decanediamide backbone, which imparts specific physical and chemical properties. This makes it suitable for applications where longer chain diamides are preferred, such as in the synthesis of polymers with enhanced flexibility and durability .
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N',N'-bis(furan-2-ylmethyl)decanediamide |
InChI |
InChI=1S/C20H28N2O4/c21-19(23)11-5-3-1-2-4-6-12-20(24)22(15-17-9-7-13-25-17)16-18-10-8-14-26-18/h7-10,13-14H,1-6,11-12,15-16H2,(H2,21,23) |
Clave InChI |
KPPAZJQEEPMMTI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN(CC2=CC=CO2)C(=O)CCCCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)




![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)





